molecular formula C14H18FNO B2470821 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one CAS No. 1197972-23-8

3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one

Cat. No.: B2470821
CAS No.: 1197972-23-8
M. Wt: 235.302
InChI Key: MVVLLCYDQVROCX-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one is an organic compound that features a fluorinated phenyl ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or amines.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one involves its interaction with specific molecular targets. The fluorinated phenyl ring and piperidine moiety allow it to bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-(piperidin-1-YL)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.

    3-(2-Bromophenyl)-1-(piperidin-1-YL)propan-1-one: Similar structure but with a bromine atom instead of fluorine.

    3-(2-Methylphenyl)-1-(piperidin-1-YL)propan-1-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(2-Fluorophenyl)-1-(piperidin-1-YL)propan-1-one imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its pharmacokinetic profile compared to its analogs.

Properties

IUPAC Name

3-(2-fluorophenyl)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c15-13-7-3-2-6-12(13)8-9-14(17)16-10-4-1-5-11-16/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVLLCYDQVROCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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